molecular formula C11H19NS B13254833 (2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine

(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13254833
M. Wt: 197.34 g/mol
InChI Key: JTFNKBUIPNJVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C11H19NS and a molecular weight of 197.34 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and an amine group attached to a branched alkyl chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methylthiophene with an appropriate alkyl halide under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiophene ring acts as a nucleophile and displaces the halide ion from the alkyl halide. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and amine group play crucial roles in binding to these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpropyl)[1-(thiophen-2-yl)ethyl]amine: Similar structure but lacks the methyl group on the thiophene ring.

    2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Contains a pyrrolidine ring instead of a thiophene ring.

Uniqueness

(2-Methylpropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is unique due to the presence of the 3-methylthiophene ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

2-methyl-N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C11H19NS/c1-8(2)7-12-10(4)11-9(3)5-6-13-11/h5-6,8,10,12H,7H2,1-4H3

InChI Key

JTFNKBUIPNJVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCC(C)C

Origin of Product

United States

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